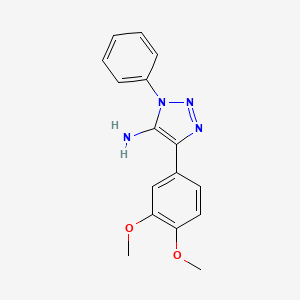

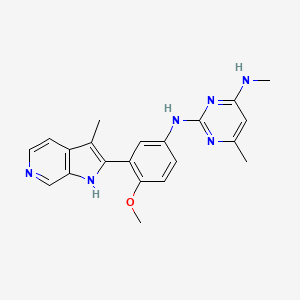

4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation, and can be used as building blocks in the synthesis of more complex organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. Generally, properties such as solubility, melting point, boiling point, and reactivity would be determined by factors like polarity, molecular weight, and the presence of functional groups .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

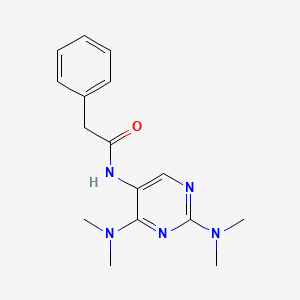

Bridged-ring Nitrogen Compounds : This compound serves as a starting material in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. These derivatives have potential implications in neuroscience and pharmacology (Gentles et al., 1991).

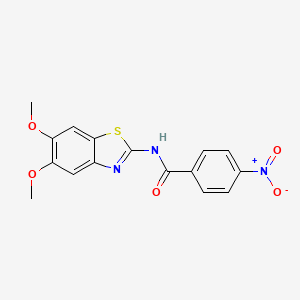

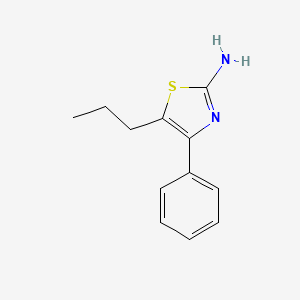

Triazole Derivatives with Anti-inflammatory Activity : Derivatives of this compound, specifically 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole, have shown promising anti-inflammatory properties (Labanauskas et al., 2001).

Photophysical and Fluorescent Properties

- Fluorophore Synthesis : Novel fluorescent triazolyl derivatives of this compound have been synthesized and show significant potential as blue emitting fluorophores. Their photophysical properties have been extensively studied, indicating applications in materials science and optoelectronics (Padalkar et al., 2015).

Antioxidant Activities

- Antioxidant Properties : New trisubstituted triazoles derived from 4-(3,4dimethoxyphenethyl)-3,5-akyl/aryl-4H- 1,2,4-triazoles have shown significant antioxidant activities, suggesting their potential use in the development of new antioxidant agents (Sancak et al., 2012).

Antimicrobial Agents

Antimicrobial Applications : Derivatives of this compound have been synthesized and assessed for their antimicrobial activities against a range of pathogenic bacteria and fungi, showing potential as antimicrobial agents (Beyzaei et al., 2019).

Inhibitory Activities : Various derivatives have been synthesized and show notable inhibitory activities against different pathogens, making them candidates for further antimicrobial research (Keche et al., 2012).

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For instance, some triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase and disrupt ergosterol synthesis, a key component of fungal cell membranes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-phenyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-21-13-9-8-11(10-14(13)22-2)15-16(17)20(19-18-15)12-6-4-3-5-7-12/h3-10H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVRTINHQWSMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)

![2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid](/img/structure/B2634896.png)

![1,3,5-trimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2634900.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2634903.png)